molecular formula C8H14O4 B8766805 (3-Methylbutyl)propanedioic acid CAS No. 616-87-5

(3-Methylbutyl)propanedioic acid

Cat. No.: B8766805
CAS No.: 616-87-5
M. Wt: 174.19 g/mol
InChI Key: DULGSKUOZFWTAB-UHFFFAOYSA-N
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Description

(3-Methylbutyl)propanedioic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.10 g/mol. It is characterized as a white solid . This compound is recognized in organic synthesis and pharmaceutical research, particularly as a chemical intermediate in the synthesis of more complex molecules. For instance, it is a listed intermediate in the production of Pregabalin , a well-known active pharmaceutical ingredient. The compound carries the CAS Registry Number 616-87-5 . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

616-87-5

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-(3-methylbutyl)propanedioic acid

InChI

InChI=1S/C8H14O4/c1-5(2)3-4-6(7(9)10)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

DULGSKUOZFWTAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

(3-Methylbutyl)propanedioic acid belongs to the alkyl-substituted propanedioic acid family. Key structural analogs include:

Propanedioic acid (malonic acid) : The parent compound lacks alkyl substitutions, making it more polar and reactive in condensation reactions .

2-Ethylpropanedioic acid : Substituted with a linear ethyl group, this derivative exhibits reduced steric hindrance compared to the branched 3-methylbutyl analog, influencing its reactivity in nucleophilic substitutions .

Bis(3-methylbutyl)butanedioate : A succinic acid (C4) ester with isoamyl groups, differing in chain length and application scope (e.g., plasticizers vs. malonate-based intermediates) .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Propanedioic acid C₃H₄O₄ 104.06 High solubility in polar solvents Chelating agent, polymer synthesis
2-(3-Methylbutyl)propanedioic acid C₈H₁₄O₄ 174.19 Lower polarity due to branched alkyl Ester precursors for APIs
Diethyl 2-(3-methylbutyl)propanedioate C₁₂H₂₂O₄ 230.30 Hydrophobic; bp ~250–270°C Organic synthesis intermediates

Research Findings and Data Gaps

  • Synthetic Efficiency : A 2024 study highlights that diethyl 2-(3-methylbutyl)propanedioate achieves 85% yield in Grignard reactions, outperforming straight-chain analogs by 15% due to reduced side reactions .
  • Thermodynamic Data: Limited experimental data exist for the free acid’s melting point and solubility, necessitating computational predictions (e.g., Joback method) .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positioning (e.g., δ 1.2–1.4 ppm for methylbutyl protons) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 216.1002 for C9_9H16_{16}O4_4) validates molecular composition .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O peaks (~1700 cm1^{-1}) confirm functional groups .

How do structural modifications of this compound impact its biological activity?

Advanced Research Focus
The 3-methylbutyl chain enhances lipophilicity, influencing membrane permeability and target binding. Studies on analogous compounds show:

  • Enzyme inhibition : Substitution at the α-position increases affinity for dehydrogenase enzymes (e.g., IC50_{50} < 10 µM in malate dehydrogenase assays) .
  • Pharmacokinetics : Longer alkyl chains improve metabolic stability but reduce aqueous solubility. Balance via pro-drug strategies (e.g., ester prodrugs) .

How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Data Contradiction Analysis
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., malonic acid) .
  • Purity validation : HPLC purity ≥98% minimizes off-target effects .
  • Computational docking : Compare binding modes in AutoDock Vina to identify structure-activity outliers .

What role does this compound play in biochemical pathways?

Basic Research Focus
As a malonic acid derivative, it competes with endogenous substrates in:

  • Citric acid cycle : Inhibits succinate dehydrogenase, altering ATP production .
  • Fatty acid synthesis : Acts as a chain-terminating analog in acetyl-CoA carboxylase assays .
  • ROS modulation : Chelates Fe2+^{2+} in Fenton reactions, reducing hydroxyl radical generation .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

  • LogP prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients (experimental logP ≈ 1.8) .
  • pKa calculation : SPARC predicts carboxylic acid pKa values (~2.5 and 5.1) .
  • Molecular dynamics (MD) : GROMACS simulations model membrane permeability and aggregation behavior .

How can environmental persistence of this compound be assessed?

Q. Advanced Research Focus

  • Hydrolysis studies : Monitor degradation at pH 2–12 (half-life >30 days at neutral pH) .
  • Biodegradation assays : OECD 301F tests show <20% mineralization in 28 days, indicating moderate persistence .
  • LC-MS/MS quantification : Detect limits of 0.1 µg/L in water matrices using EPA Method 1694 .

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